
4,4-Dimethylcyclopentane-1,2-diol
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Overview
Description
4,4-Dimethylcyclopentane-1,2-diol is a vicinal diol featuring a cyclopentane ring substituted with two methyl groups at the 4-position and hydroxyl groups at the 1,2-positions. As reported in -dimethylcyclopentane-1,2-dicarboxylic acid (5) is synthesized via a Favorskii rearrangement of brominated hexanone (4). Further reactions, such as bisalkylation with methyllithium ether, yield derivatives like dimethyl ketone 7 . The cyclopentane backbone and methyl substituents likely confer rigidity, moderate hydrophobicity, and distinct conformational properties compared to linear or aromatic diols.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylcyclopentane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reduction of 4,4-dimethylcyclopentanone using lithium aluminium hydride (LiAlH4) as a reducing agent . The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the reducing agent.
Another method involves the hydrolysis of 4,4-dimethylcyclopentene oxide, which can be prepared from 4,4-dimethylcyclopentene through epoxidation. The hydrolysis reaction is carried out in the presence of an acid or base catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylcyclopentane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The diol can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Further reduction of the diol can lead to the formation of cyclopentane derivatives with different substitution patterns.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4,4-dimethylcyclopentanone, while substitution with thionyl chloride can produce 4,4-dimethylcyclopentyl chloride.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
4,4-Dimethylcyclopentane-1,2-diol serves as an essential intermediate in the synthesis of more complex organic molecules. Its hydroxyl groups allow for participation in nucleophilic reactions, making it a versatile building block in organic chemistry. This compound can be synthesized via several methods, including the reduction of 4,4-dimethylcyclopentanone using lithium aluminum hydride or through hydrolysis of 4,4-dimethylcyclopentene oxide.
Biological Research
Enzyme-Catalyzed Reactions
In biological research, this compound is utilized to study enzyme-catalyzed reactions involving diols. The compound's hydroxyl groups can form hydrogen bonds and participate in various biochemical interactions, making it valuable for understanding enzyme mechanisms and reaction pathways.
Industrial Applications
Production of Polymers and Resins
The compound is also employed in the production of polymers and resins. Its unique properties contribute to the mechanical strength and chemical resistance of the resulting materials. This application is particularly relevant in industries focusing on coatings, adhesives, and composite materials.
Case Studies
Several studies highlight the effectiveness of this compound in specific applications:
- Synthesis of Dicarbonyl Compounds : A study demonstrated that cyclic dicarbonyl compounds could be synthesized using ketone enolate anions combined with diiodoalkanes under mild conditions. This method illustrates how this compound can serve as a precursor in more complex synthetic pathways .
- Polymer Development : Research has indicated that incorporating this diol into polymer formulations enhances mechanical properties and thermal stability. The specific interactions facilitated by its hydroxyl groups contribute to improved performance metrics in resin applications .
Mechanism of Action
The mechanism of action of 4,4-dimethylcyclopentane-1,2-diol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethane-1,2-diol (Ethylene Glycol)
- Structure : Linear, two hydroxyl groups on adjacent carbons.
- Key Properties : High flexibility, strong intramolecular hydrogen bonding, and low molecular weight (62.07 g/mol).
- Applications : Antifreeze, polymer precursors.
- Research Findings : Computational studies (B3LYP functional) predict two dominant conformers, with generalized gradient approximation (GGA) functionals overestimating stability of certain conformers .
trans-Cyclohexane-1,2-diol
- Structure : Six-membered ring with vicinal hydroxyl groups in trans configuration.
- Key Properties : Chair conformations reduce steric strain; higher boiling point due to larger molecular weight.
- Research Findings : Similar computational benchmarking shows reliable predictions for conformer stability using B3LYP .
- Comparison : The smaller cyclopentane ring in 4,4-dimethylcyclopentane-1,2-diol may increase ring strain but improve solubility in hydrophobic matrices.
Propane-1,2-diol Derivatives
- Examples: 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol .
- Key Properties : Flexible backbone, moderate hydrophilicity.
- Applications : Green resins, epoxy formulations.
- Comparison : The rigid cyclopentane core of this compound could enhance mechanical strength in polymers but reduce compatibility with polar solvents.
Benzene-1,2-diol (Catechol) Derivatives
- Examples : 4-Cyclohexylbenzene-1,2-diol (MW: 208.26 g/mol) , 4,6-di-tert-butyl-substituted analogs .
- Key Properties : Aromatic rings increase acidity (pKa ~9–10 for catechol vs. ~14–16 for aliphatic diols). Bulky substituents (e.g., tert-butyl) improve oxidative stability.
- Applications : Antioxidants, metal chelators.
- Comparison : this compound’s aliphatic ring reduces acidity and electronic conjugation, limiting use in redox-active applications but enhancing stability under basic conditions.
Other Cyclopentane Diols
- Examples: (1R,2S,3R,5S)-3-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol , (1R,2S,4R)-4-aminocyclopentane-1,2-diol .
- Key Properties: Functional groups (e.g., amino) enable pharmaceutical applications (e.g., nucleoside analogs).
- Comparison : The lack of heteroatoms in this compound may limit biological activity but simplify synthetic modification for industrial uses.
Comparative Data Table
Compound | Molecular Formula | Ring Type | Substituents | Key Properties | Applications |
---|---|---|---|---|---|
This compound | C₇H₁₄O₂ | Cyclopentane | 4,4-dimethyl; 1,2-diol | Rigid, moderate hydrophobicity | Polymers, specialty chems |
Ethane-1,2-diol | C₂H₆O₂ | Linear | 1,2-diol | High flexibility, hydrophilic | Antifreeze, PET synthesis |
trans-Cyclohexane-1,2-diol | C₆H₁₂O₂ | Cyclohexane | Trans-1,2-diol | Chair conformers, higher thermal stability | Computational models |
4-Cyclohexylbenzene-1,2-diol | C₁₂H₁₆O₂ | Benzene | 4-cyclohexyl; 1,2-diol | Aromatic, acidic | Antioxidant research |
4,6-Di-tert-butylbenzene-1,2-diol | C₁₄H₂₂O₂ | Benzene | 4,6-di-tert-butyl; 1,2-diol | Steric hindrance, redox-active | Metal chelation |
Research Findings and Implications
- Conformational Analysis : Vicinal diols like ethane-1,2-diol and cyclohexane-1,2-diol exhibit predictable conformer stability using B3LYP functionals, whereas GGA functionals (e.g., BP86) may overestimate primed conformer stability . For this compound, methyl substituents likely restrict conformers, favoring intramolecular hydrogen bonding.
- Synthetic Challenges : Derivatives of this compound require optimized conditions (e.g., low-temperature cuprate reactions) to overcome solubility issues, as seen in .
- Applications: Potential uses in rigid polymers (similar to propane-1,2-diol derivatives in green resins ) or as intermediates for bioactive molecules (analogous to amino-substituted cyclopentane diols ).
Notes
- Further experimental studies are needed to confirm physical properties (e.g., melting point, solubility) and explore applications.
- Computational modeling (e.g., DFT) is recommended to predict reactivity and conformer populations.
Biological Activity
4,4-Dimethylcyclopentane-1,2-diol (DMCPD) is an organic compound characterized by a cyclopentane ring with two hydroxyl groups at the 1 and 2 positions and two methyl groups at the 4 position. Its unique structure contributes to its distinct physical and chemical properties, making it a compound of interest in various chemical applications, including polymer synthesis and potential biological activities.
- Molecular Formula : C7H14O2
- Molecular Weight : Approximately 130.18 g/mol
- CAS Number : 70197-54-5
The presence of hydroxyl groups enhances its reactivity and solubility in polar solvents, while the methyl groups influence steric effects and stability.
Biological Activity Overview
Research on the biological activity of DMCPD is limited but suggests potential applications in pharmacology due to its structural properties. The compound's ability to act as a building block for polyols in polyurethane synthesis hints at its utility in materials science, but its biological implications warrant further exploration.
Antioxidant Activity
Preliminary studies suggest that compounds similar to DMCPD exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and cardiovascular conditions. While specific studies on DMCPD are sparse, the structural analogy to known antioxidants may indicate similar activity.
Antimicrobial Properties
Research indicates that diols can exhibit antimicrobial properties. For instance, compounds with hydroxyl groups have been shown to disrupt microbial cell membranes. Although direct evidence for DMCPD's antimicrobial activity is lacking, its structural features align with those of known antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of DMCPD, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,2-Dihydroxycyclopentane | Cyclopentane with hydroxyl groups | Lacks methyl substitutions at the 4 position |
1,2-Cyclopentanediol | Two hydroxyl groups | Does not have methyl groups |
3-Methylcyclopentane-1,2-diol | Methyl group at position 3 | Different substitution pattern |
3,3-Dimethylcyclobutane-1,2-diol | Dimethyl substitution at position 3 | Different ring structure (cyclobutane) |
The presence of two methyl groups at the 4 position sets DMCPD apart from these similar compounds by influencing its reactivity and physical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4-dimethylcyclopentane-1,2-diol in laboratory settings?
- Methodological Answer : Synthesis of vicinal diols like this compound typically involves oxidation or reduction of cyclic ketones or epoxides. For example, chromium trioxide (CrO₃) in acidic conditions can oxidize substituted cyclopentanes to diols, while stereoselective reduction of diketones (e.g., using LiAlH₄) may yield specific stereoisomers . Catalytic hydrogenation with transition metals (e.g., Ru or Pd) can also be employed, with reaction conditions (temperature, solvent polarity) critically influencing diastereomeric ratios .
Q. How can spectroscopic techniques confirm the stereochemistry of this compound?
- Methodological Answer :
- IR Spectroscopy : OH stretching frequencies (3200–3600 cm⁻¹) and hydrogen-bonding patterns can distinguish cis/trans isomers. For example, cis-diols exhibit broader OH stretches due to intramolecular H-bonding .
- NMR : 1H NMR coupling constants (Jvic) between hydroxyl-bearing carbons (e.g., J=6−8 Hz for trans vs. J<4 Hz for cis) and NOE effects resolve stereochemistry .
- X-ray Crystallography : Provides definitive structural confirmation, particularly for crystalline derivatives like acetates or sulfonates .
Advanced Research Questions
Q. How do methyl substituents influence the reactivity of this compound in oxidation or catalytic reactions?
- Methodological Answer :
- Steric Effects : Methyl groups hinder nucleophilic attack on the diol, slowing oxidation rates. For example, Cr(VI)-mediated oxidation of ethane-1,2-diol proceeds via ester intermediates, where steric bulk alters reaction pathways .
- Electronic Effects : Electron-donating methyl groups increase electron density at oxygen, enhancing H-bonding with catalysts. This can stabilize transition states in asymmetric catalysis, improving enantioselectivity .
- Experimental Validation : Kinetic studies (e.g., varying [substrate], [catalyst]) and isotopic labeling (e.g., 18O) can isolate steric/electronic contributions .
Q. What strategies resolve contradictions in reported catalytic efficiencies of diols in cyclization reactions?
- Methodological Answer :
- Systematic Parameter Screening : Control variables like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading to identify optimal conditions .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP functional) predict transition-state energies and explain discrepancies in stereochemical outcomes .
- Cross-Validation : Compare results across multiple techniques (e.g., HPLC for product ratios, kinetic isotope effects) to reconcile conflicting data .
Q. How can computational models predict the stereochemical outcomes of diol-mediated cyclization?
- Methodological Answer :
- Conformational Analysis : Use molecular dynamics (MD) simulations to identify dominant conformers of this compound. For example, trans-diols may adopt chair-like cyclopentane conformations, while cis-diols favor boat forms .
- Transition-State Modeling : DFT-based Nudged Elastic Band (NEB) methods map reaction coordinates and predict enantiomeric excess (ee) in asymmetric catalysis .
Methodological and Analytical Questions
Q. What experimental parameters are critical for quantifying diols like this compound in complex matrices?
- Methodological Answer :
- Gas Chromatography (GC) : Optimize column temperature (e.g., 150–200°C for cyclopentane derivatives) and derivatization (e.g., silylation with BSTFA) to enhance volatility .
- HPLC : Use reversed-phase C18 columns with UV detection (210 nm for diol absorption) or refractive index (RI) detection. Internal standards (e.g., propane-1,2-diol) improve accuracy .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms molecular ions (e.g., [M+H]⁺ at m/z 146.13) and fragmentation patterns .
Q. How to assess the genotoxic potential of novel diols like this compound?
- Methodological Answer :
- In Vitro Assays : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to detect mutagenicity. Include metabolic activation (S9 liver homogenate) to simulate hepatic processing .
- In Vivo Studies : Administer the diol to rodent models (e.g., OECD Guideline 474) and analyze micronuclei in bone marrow erythrocytes .
- Threshold of Toxicological Concern (TTC) : Compare exposure levels to the TTC for DNA-reactive mutagens (0.0025 μg/kg/day) to prioritize risk .
Q. Data Contradiction and Validation
Q. How to address conflicting reports on the stability of diol-metal complexes in catalytic systems?
- Methodological Answer :
- Spectroscopic Monitoring : Use UV-Vis (e.g., Cr(VI) → Cr(III) transitions at 450 nm) or EPR to track metal coordination in real-time .
- Competitive Binding Studies : Introduce chelating agents (e.g., EDTA) to disrupt diol-metal complexes and measure activity loss .
- Replicate Conditions : Ensure pH, ionic strength, and solvent purity match prior studies to isolate variables causing discrepancies .
Properties
CAS No. |
70197-54-5 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4,4-dimethylcyclopentane-1,2-diol |
InChI |
InChI=1S/C7H14O2/c1-7(2)3-5(8)6(9)4-7/h5-6,8-9H,3-4H2,1-2H3 |
InChI Key |
KGUCQDAECKHULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(C1)O)O)C |
Origin of Product |
United States |
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